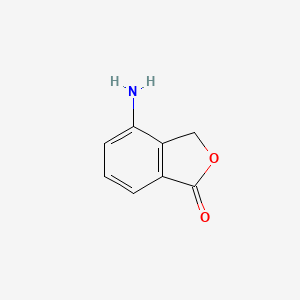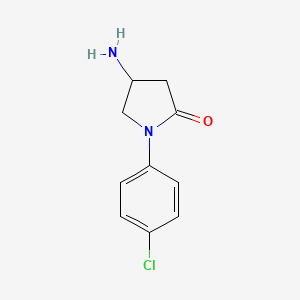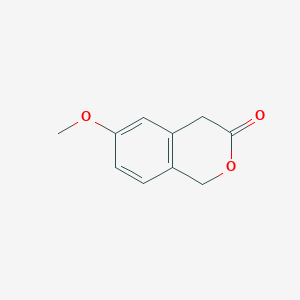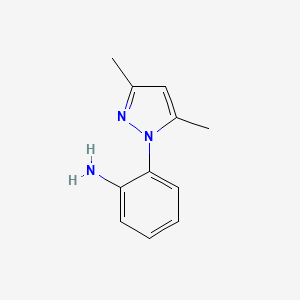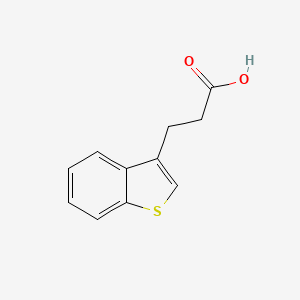
3-(1-Benzothiophen-3-YL)propanoic acid
Übersicht
Beschreibung
3-(1-Benzothiophen-3-yl)propanoic acid is a compound that can be associated with a class of heterocyclic compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and potential applications. For instance, heterocyclic compounds derived from propanoic acid derivatives have been synthesized and studied for their chemical behavior and biological activities .
Synthesis Analysis
The synthesis of related heterocyclic compounds often begins with different starting materials such as 3-(4-phenyl) benzoyl propionic acid , Meldrum's acid , and 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid . These starting materials undergo various chemical reactions, including condensation, reduction, and Friedel-Crafts reactions, to yield the desired heterocyclic propanoic acids. For example, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved using a chemoselective reduction with Et3SiH/I2 . Similarly, a stereospecific synthesis method was developed for 2-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]propanoic acids .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and LCMS . These techniques help in confirming the structure of the synthesized compounds and evaluating their purity. For instance, the enantiomeric excess of certain propanoic acid derivatives was determined by 1H NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include reactions with different nucleophiles, condensation with active methylene compounds, and reactions in the presence of polyphosphoric acid . These reactions lead to the formation of various heterocyclic systems such as furanones, pyrrolinones, pyridazinones, benzoxazinones, quinazolinones, pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibited significant antibacterial activities against various Gram-negative and Gram-positive bacteria, with the (S)-configuration showing excellent activity . The synthesis process can also affect the properties, as seen in the improved synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, which offered advantages such as milder reaction conditions and higher yield .
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzothiophenes
- Scientific Field: Chemical Science
- Summary of Application: Benzothiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This process involves an aryne reaction with alkynyl sulfides .
- Methods of Application: The synthesis involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
- Results or Outcomes: A wide range of 3-substituted benzothiophenes were synthesized . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Biological Activity of Benzofuran Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzofuran compounds, which are structurally similar to benzothiophenes, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(1-benzothiophen-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCFFWIYYOTHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488233 | |
| Record name | 3-(1-Benzothiophen-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzothiophen-3-YL)propanoic acid | |
CAS RN |
26461-80-3 | |
| Record name | 3-(1-Benzothiophen-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

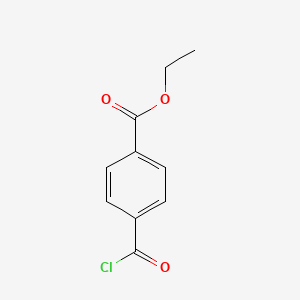
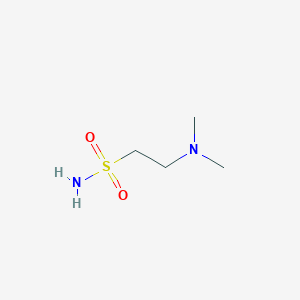
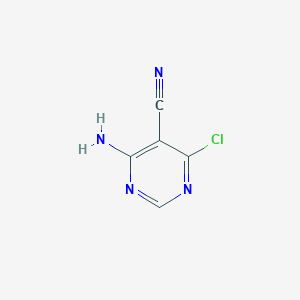

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
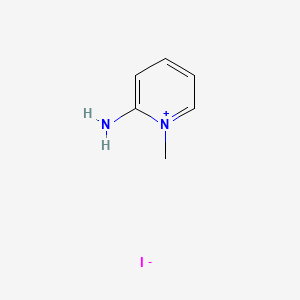
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)
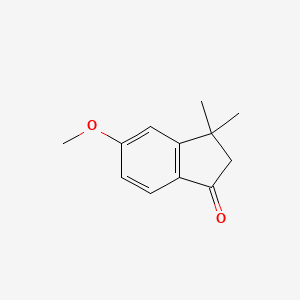
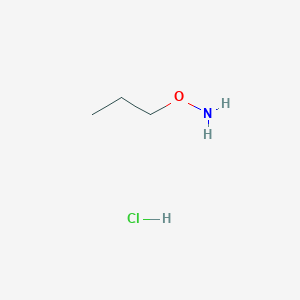
![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)
